N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide is an organic compound that features a bithiophene core, which is a conjugated system known for its electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through oxidative coupling of thiophene units using reagents such as iron(III) chloride (FeCl3) or molybdenum pentachloride (MoCl5).
Attachment of the Phenoxypropanamide Group: The phenoxypropanamide group can be introduced via a nucleophilic substitution reaction where a phenoxy group is reacted with a suitable propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters would be essential for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide has several scientific research applications:
Organic Electronics: Used in the development of organic thin-film transistors (OTFTs) due to its semiconducting properties.
Optoelectronics: Employed in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) for its ability to transport charge efficiently.
Materials Science: Utilized in the fabrication of conjugated microporous polymers (CMPs) for applications in nanofiltration and energy storage.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide involves its interaction with molecular targets through its conjugated bithiophene core. This core facilitates electron transport and can interact with various pathways in electronic devices. The phenoxypropanamide group can provide additional functionalization, allowing for specific interactions with other molecules or materials .
Comparison with Similar Compounds
Similar Compounds
Poly(3,3’-bithiophene): Another bithiophene-based compound used in similar applications.
N,N-Diphenylhydrazones Bearing Bithiophene: Compounds with bithiophene spacers used in nonlinear optical applications.
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenoxypropanamide is unique due to its specific combination of a bithiophene core and a phenoxypropanamide group, which provides a balance of electronic properties and functionalization potential. This makes it particularly suitable for applications requiring both high conductivity and specific molecular interactions .
Properties
IUPAC Name |
2-phenoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-13(21-16-5-3-2-4-6-16)18(20)19-10-17-9-15(12-23-17)14-7-8-22-11-14/h2-9,11-13H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNIOMMXEHDZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CS1)C2=CSC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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